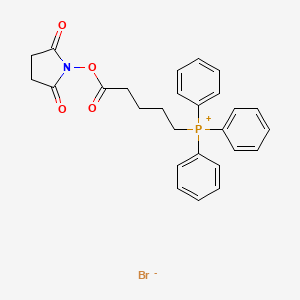
(5-((2,5-Dioxopyrrolidin-1-yl)oxy)-5-oxopentyl)triphenylphosphoniumbromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-((2,5-Dioxopyrrolidin-1-yl)oxy)-5-oxopentyl)triphenylphosphoniumbromide is a complex organic compound that features a triphenylphosphonium group, a bromide ion, and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-((2,5-Dioxopyrrolidin-1-yl)oxy)-5-oxopentyl)triphenylphosphoniumbromide typically involves the following steps:
Formation of the Pyrrolidinone Moiety: This can be achieved through the reaction of succinic anhydride with ammonia or an amine to form 2,5-dioxopyrrolidinone.
Attachment of the Pentyl Chain: The pentyl chain can be introduced via a nucleophilic substitution reaction, where a suitable pentyl halide reacts with the pyrrolidinone.
Formation of the Triphenylphosphonium Group: This step involves the reaction of triphenylphosphine with a suitable alkyl halide to form the triphenylphosphonium salt.
Final Coupling Reaction: The final step involves coupling the pyrrolidinone-pentyl intermediate with the triphenylphosphonium salt under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(5-((2,5-Dioxopyrrolidin-1-yl)oxy)-5-oxopentyl)triphenylphosphoniumbromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (5-((2,5-Dioxopyrrolidin-1-yl)oxy)-5-oxopentyl)triphenylphosphoniumbromide can be used as a reagent or intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study cellular processes or as a probe to investigate biochemical pathways.
Medicine
Industry
In industrial applications, the compound may be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of (5-((2,5-Dioxopyrrolidin-1-yl)oxy)-5-oxopentyl)triphenylphosphoniumbromide involves its interaction with specific molecular targets. The triphenylphosphonium group is known to facilitate the compound’s entry into cells, where it can interact with mitochondrial membranes or other cellular components. The pyrrolidinone moiety may play a role in binding to specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphonium Derivatives: Compounds such as triphenylphosphonium chloride or triphenylphosphonium iodide.
Pyrrolidinone Derivatives: Compounds like N-methyl-2-pyrrolidone (NMP) or 2-pyrrolidone.
Uniqueness
(5-((2,5-Dioxopyrrolidin-1-yl)oxy)-5-oxopentyl)triphenylphosphoniumbromide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the triphenylphosphonium and pyrrolidinone moieties allows for targeted interactions within biological systems, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C27H27BrNO4P |
|---|---|
Molecular Weight |
540.4 g/mol |
IUPAC Name |
[5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentyl]-triphenylphosphanium;bromide |
InChI |
InChI=1S/C27H27NO4P.BrH/c29-25-19-20-26(30)28(25)32-27(31)18-10-11-21-33(22-12-4-1-5-13-22,23-14-6-2-7-15-23)24-16-8-3-9-17-24;/h1-9,12-17H,10-11,18-21H2;1H/q+1;/p-1 |
InChI Key |
DDEBTRKLMCDIST-UHFFFAOYSA-M |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


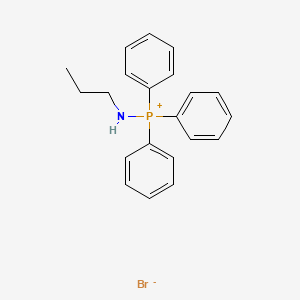
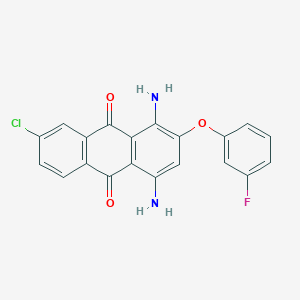

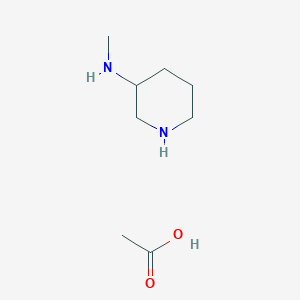
![1-(2-Aminobenzo[d]thiazol-7-yl)ethanone](/img/structure/B13142791.png)

![6,6'-BIs(5-([1,1'-biphenyl]-3-yl)-1,3,4-oxadiazol-2-yl)-2,2'-bipyridine](/img/structure/B13142805.png)
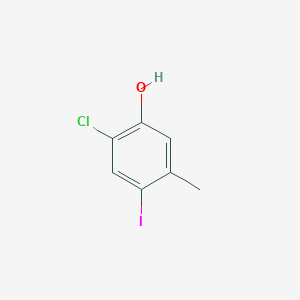


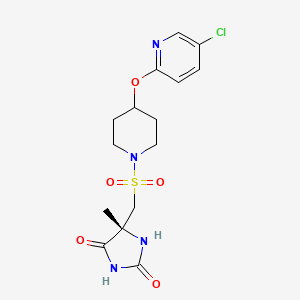
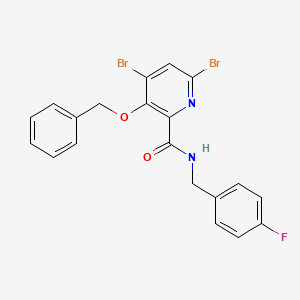
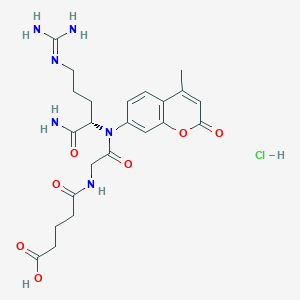
![Benzoicacid,4-[1-(aminomethyl)ethenyl]-,methylester](/img/structure/B13142850.png)
